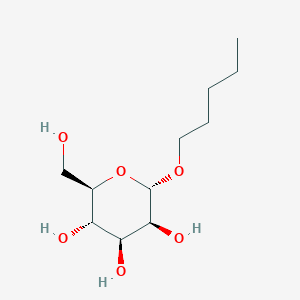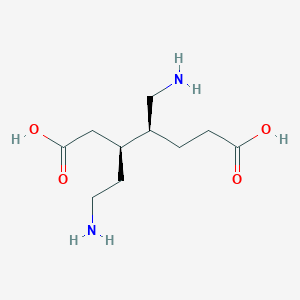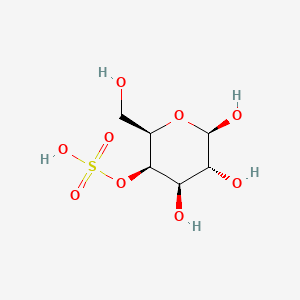
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is a sulfated sugar derivative, specifically a sulfated form of galactose. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the hydrogen sulfate group imparts unique chemical properties to the galactopyranose molecule, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE typically involves the sulfation of beta-D-galactopyranose. This can be achieved through the reaction of beta-D-galactopyranose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the selective sulfation at the 4-position of the galactopyranose ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the sulfation process. Purification of the product typically involves crystallization or chromatographic techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranose and sulfuric acid.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the sulfate group itself is typically resistant to oxidation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Major Products
Hydrolysis: Beta-D-galactopyranose and sulfuric acid.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE has several applications in scientific research:
Biochemistry: Used as a model compound to study sulfation processes and their effects on carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industrial Processes: Utilized in the synthesis of sulfated polysaccharides and other complex carbohydrates for various applications, including food additives and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE involves its interaction with biological molecules through its sulfate group. The sulfate group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, potentially altering their function and activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(HYDROGEN SULFATE)-alpha-D-GALACTOPYRANOSE: Similar structure but with the alpha anomer of galactopyranose.
6-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE: Sulfation at the 6-position instead of the 4-position.
4-(HYDROGEN SULFATE)-beta-D-GLUCOPYRANOSE: Similar sulfation but with glucose instead of galactose.
Uniqueness
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is unique due to its specific sulfation pattern, which can result in distinct chemical and biological properties compared to other sulfated sugars
Properties
CAS No. |
30591-62-9 |
|---|---|
Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-5(15-16(11,12)13)3(8)4(9)6(10)14-2/h2-10H,1H2,(H,11,12,13)/t2-,3-,4-,5+,6-/m1/s1 |
InChI Key |
LOTQRUGOUKUSEY-DGPNFKTASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
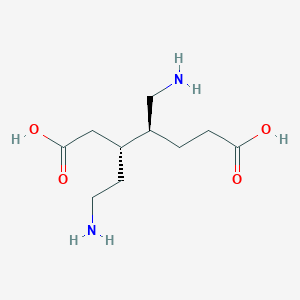
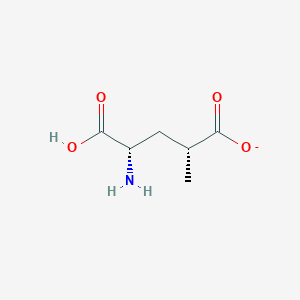
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
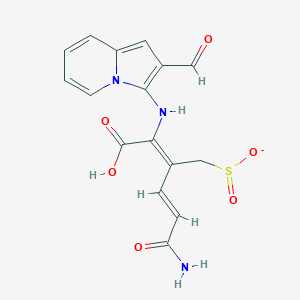
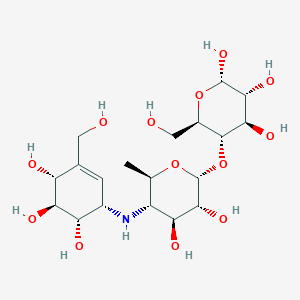
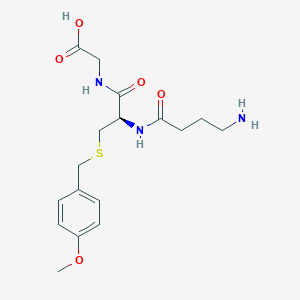
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
